molecular formula C13H17N3O2S B2531631 N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide CAS No. 2097862-90-1

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B2531631
CAS No.: 2097862-90-1
M. Wt: 279.36
InChI Key: ZIXXRZRYAREYOZ-UHFFFAOYSA-N
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Description

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a thiophene ring at the acetamide’s α-position and an imidazole moiety connected via a 2-(ethoxy)ethyl linker.

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c17-13(10-12-2-1-9-19-12)15-4-7-18-8-6-16-5-3-14-11-16/h1-3,5,9,11H,4,6-8,10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXXRZRYAREYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCCOCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Imidazolines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Core Structure Substituents/Linkers Key Functional Groups Reference ID
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide (Target) Acetamide Imidazole-ethoxyethyl linker, thiophene Imidazole, thiophene, ether
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I) Acetamide Two thiophene rings, cyano group Thiophene, nitrile
2-[[5-(4-Chlorophenyl)-1-(2-methoxyethyl)imidazol-2-yl]thio]-N-(thiophen-2-ylmethyl)acetamide Acetamide Chlorophenyl-imidazole, thioether linker, thiophene Imidazole, thiophene, chloro, thio
N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide (6a–b) Acetamide Benzo[d]thiazole, alkoxy group, imidazole Benzo[d]thiazole, imidazole
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide Acetamide Benzo[d]imidazole-thio, dimethylphenyl Benzo[d]imidazole, thioether

Key Observations :

  • Thiophene vs. Benzoheterocycles : The target compound’s thiophene moiety (electron-rich) contrasts with benzo[d]thiazole or benzo[d]imidazole in analogs (e.g., ), which may enhance π-π stacking but reduce solubility.
  • Linker Flexibility : The ethoxyethyl linker in the target compound likely improves solubility compared to rigid thioether or hydrazide linkers in analogs (e.g., ).

Anticonvulsant Activity :

  • Compounds like 6a–b (N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide) demonstrated anticonvulsant activity in maximal electroshock (MES) tests, with ED₅₀ values <30 mg/kg . The target compound’s imidazole-thiophene scaffold may similarly interact with voltage-gated ion channels.

Spectroscopic Characterization :

  • The target compound’s ¹H NMR would show signals for imidazole protons (~7.5–8.5 ppm), thiophene protons (~6.5–7.5 ppm), and ethoxyethyl chain protons (~3.4–4.3 ppm), similar to analogs in .

Research Findings and Implications

Limitations and Knowledge Gaps
  • Direct comparative pharmacological data for the target compound are absent in the evidence. Most studies focus on structural analogs (e.g., ), necessitating further in vitro/in vivo testing.
  • Synthetic yields for ethoxyethyl-linked compounds are unreported; optimization may be required to match the efficiency of CuAAC-based routes (e.g., 82% yield in ).

Biological Activity

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide, with the CAS Number 2097862-90-1, is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H17_{17}N3_3O2_2S, with a molecular weight of 279.36 g/mol. The structure features an imidazole ring and a thiophene moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC13_{13}H17_{17}N3_3O2_2S
Molecular Weight279.36 g/mol
CAS Number2097862-90-1

Antifungal Activity

Research has indicated that compounds containing imidazole and thiophene structures exhibit antifungal properties. A study focusing on related imidazole derivatives demonstrated significant antifungal activity against strains of Candida albicans and other non-albicans species. The structure-function relationship suggests that the presence of the imidazole group enhances the interaction with fungal cell membranes, potentially disrupting their integrity .

The proposed mechanism for the antifungal activity involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. Additionally, compounds with thiophene rings have shown to enhance the lipophilicity and bioavailability of imidazole derivatives, further contributing to their efficacy in antifungal applications .

Antimicrobial Activity

In addition to antifungal properties, this compound may exhibit broad-spectrum antimicrobial activity. Imidazole derivatives are known to possess antibacterial properties, likely due to their ability to interfere with bacterial enzyme functions and disrupt cellular processes .

Study on Antifungal Efficacy

A recent study evaluated a series of imidazole derivatives against Candida species. Among these compounds, those structurally similar to this compound demonstrated minimum inhibitory concentrations (MICs) significantly lower than traditional antifungals like fluconazole. For instance, one derivative showed an MIC of 1.7 μg/mL against C. albicans, indicating potent antifungal activity .

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The crystal structure analysis revealed that the compound adopts a planar conformation conducive to interaction with biological targets .

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